molecular formula C12H8Cl2N2OS2 B5885275 N-[(3,5-dichlorophenyl)carbamothioyl]thiophene-2-carboxamide

N-[(3,5-dichlorophenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B5885275
M. Wt: 331.2 g/mol
InChI Key: GSFWZWWFEPUGLQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dichlorophenyl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of 3,5-dichloroaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichlorophenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,5-dichlorophenyl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,5-dichlorophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to disrupt the energetics of Mycobacterium tuberculosis by affecting the bacterial cell membrane . The compound may also inhibit certain enzymes or signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-dichlorophenyl)carbamothioyl]thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3,5-dichlorophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2OS2/c13-7-4-8(14)6-9(5-7)15-12(18)16-11(17)10-2-1-3-19-10/h1-6H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFWZWWFEPUGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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